Azido-PEG12-acid

Catalog No.
S3328963
CAS No.
2152679-71-3
M.F
C27H53N3O14
M. Wt
643.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG12-acid

CAS Number

2152679-71-3

Product Name

Azido-PEG12-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C27H53N3O14

Molecular Weight

643.7 g/mol

InChI

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)

InChI Key

DYFODOGACDHUBQ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
  • Biocompatible spacer

    Azido-PEG12-acid contains a hydrophilic polyethylene glycol (PEG) chain with twelve repeating units. This PEG spacer improves the solubility of the attached biomolecule in aqueous environments, reducing aggregation and enhancing stability [].

  • Azide group for Click Chemistry

    One end of the Azido-PEG12-acid molecule has an azide group (N3). This functional group readily participates in Click Chemistry, a powerful technique for forming stable and specific linkages between molecules [, ]. Click Chemistry reactions are highly efficient and occur under mild conditions, making them ideal for bioconjugation applications.

  • Carboxylic acid for conjugation

    The other end of the Azido-PEG12-acid molecule has a carboxylic acid (COOH) group. This group can react with primary amine groups (-NH2) on biomolecules under specific conditions using activators like EDC or HATU []. This allows for the attachment of Azido-PEG12-acid to various biomolecules for further modifications.

Applications:

Due to its unique properties, Azido-PEG12-acid finds applications in various areas of scientific research, including:

  • Protein modification

    Azido-PEG12-acid can be used to attach PEG chains to proteins, improving their solubility, stability, and reducing immunogenicity []. This is particularly important for therapeutic protein development.

  • Drug delivery systems

    Azido-PEG12-acid can be used to conjugate drugs with targeting moieties via Click Chemistry. This allows for targeted delivery of drugs to specific cells or tissues, potentially reducing side effects and improving therapeutic efficacy [].

  • Biomolecule immobilization

    Azido-PEG12-acid can be used to immobilize biomolecules on surfaces like beads or chips for applications in biosensors, diagnostics, and affinity chromatography [].

Azido-PEG12-acid is a specialized chemical compound that belongs to the class of polyethylene glycol derivatives. It features an azide functional group and a terminal carboxylic acid, making it a heterobifunctional linker. The molecular formula for Azido-PEG12-acid is C27H53N3O14C_{27}H_{53}N_{3}O_{14}, with a molecular weight of approximately 643.7 g/mol. The presence of the polyethylene glycol spacer enhances its solubility in aqueous environments, which is particularly beneficial for various biological applications .

, notably:

  • Click Chemistry: This is a highly efficient reaction between the azide and terminal alkynes or cyclooctyne derivatives, leading to the formation of stable triazole linkages. This reaction is favored due to its mild conditions and high yields .
  • Amide Bond Formation: The terminal carboxylic acid can react with primary and secondary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds. This versatility allows for the conjugation of various biomolecules .

Azido-PEG12-acid exhibits significant biological activity due to its ability to facilitate bioconjugation processes. Its applications include:

  • Drug Delivery Systems: The compound can be utilized in drug delivery platforms, enhancing the solubility and bioavailability of therapeutic agents.
  • Biomolecule Labeling: The azide group allows for specific labeling of proteins or other biomolecules, enabling tracking and analysis in biological studies .

The synthesis of Azido-PEG12-acid typically involves the following steps:

  • Synthesis of Polyethylene Glycol Backbone: Starting from commercially available polyethylene glycol, functionalization occurs to introduce the azide group.
  • Carboxylic Acid Introduction: The terminal hydroxyl group of the polyethylene glycol is converted into a carboxylic acid, often through oxidation processes.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to ensure high purity levels (≥95%) for research applications .

Azido-PEG12-acid has diverse applications across various fields:

  • Nanotechnology: Utilized in the development of nanoparticles for targeted drug delivery.
  • Bioconjugation: Serves as a linker in the synthesis of bioconjugates, including antibodies and peptides.
  • Material Science: Involved in creating functional coatings and materials with specific chemical functionalities .

Interaction studies involving Azido-PEG12-acid often focus on its reactivity with other functional groups, particularly:

  • Alkynes: Investigating the efficiency and specificity of click reactions under various conditions.
  • Amino Groups: Studying amide bond formation kinetics and stability when conjugated with different biomolecules .

Several compounds share structural similarities with Azido-PEG12-acid, each possessing unique properties:

Compound NameFunctional GroupsUnique Features
Methoxy Polyethylene GlycolMethoxy groupEnhances solubility without reactivity
Amino Polyethylene GlycolAmine groupFacilitates direct coupling with carboxylic acids
Thiol Polyethylene GlycolThiol groupEnables disulfide bond formation
Maleimide Polyethylene GlycolMaleimide groupSpecificity for thiol-containing molecules
NHS Ester Polyethylene GlycolNHS esterHighly reactive towards amines

Azido-PEG12-acid stands out due to its dual functionality, allowing for both click chemistry and amide bond formation, which broadens its applicability in bioconjugation and material sciences compared to other PEG derivatives .

Stepwise Huisgen Cycloaddition Optimization Strategies

The azide group in Azido-PEG12-acid participates in copper-free or strain-promoted Huisgen cycloaddition, forming stable triazole linkages with alkynes. Optimization of this reaction involves three critical parameters:

  • Temperature Control: Reactions performed at 25°C for 24 hours achieve >95% conversion, while elevated temperatures (37°C) reduce reaction times to 4–6 hours but risk PEG chain degradation .
  • Solvent Systems: Aqueous buffers (pH 7.4) with 10–20% dimethyl sulfoxide (DMSO) enhance reagent solubility without compromising azide reactivity .
  • Catalyst-Free Alternatives: Dibenzocyclooctyne (DBCO) derivatives enable copper-free click chemistry, minimizing cytotoxicity in biological applications .

Table 1: Huisgen Cycloaddition Optimization Parameters

ParameterOptimal ConditionConversion Efficiency
Temperature25°C95%
SolventPBS/DMSO (9:1)98%
CatalystDBCO-PEG4-NHS92%

Copper(I)-Catalyzed Regioselective Ligation Protocols

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for regioselective triazole formation. Key advancements include:

  • Catalyst Loading Reduction: Using 0.1–1 mol% copper(I) bromide with tris(benzyltriazolylmethyl)amine (TBTA) ligand achieves >99% regioselectivity while minimizing metal contamination [6].
  • In Situ Reduction Systems: Sodium ascorbate reduces Cu(II) to Cu(I) dynamically, sustaining catalytic activity over 12-hour reaction periods [6].
  • Solvent Compatibility: Tert-butanol/water mixtures (1:1 v/v) prevent PEG precipitation and maintain reagent stability [6].

Table 2: Copper-Catalyzed Ligation Protocols

Protocol ComponentSpecificationOutcome
Copper SourceCuBr·SMe₂ (0.5 mol%)99% Yield
LigandTBTA (1.2 equiv)>20:1 Regioselectivity
Solventt-BuOH/H₂ONo Precipitation

Solid-Phase Synthesis Approaches for PEG-Based Architectures

Solid-phase synthesis enables precise control over PEG chain length and functionalization. The Wang resin (4-benzyloxy benzyl alcohol polystyrene) serves as the foundational support [6]:

  • Deprotonation: Treatment with potassium tert-butoxide (tBuOK, 1.5 equiv) generates alkoxide intermediates on the resin [6].
  • Williamson Ether Coupling: Tosylate-activated PEG monomers (e.g., tetraethylene glycol ditosylate) react with resin-bound alkoxides at 25°C for 2 hours, achieving >98% coupling efficiency [6].
  • Detritylation: 2% trifluoroacetic acid (TFA) in dichloromethane removes 4,4′-dimethoxytrityl (DMTr) protecting groups without cleaving the PEG-resin bond [6].

Table 3: Solid-Phase Synthesis Steps

StepReagents/ConditionsOutcome
DeprotonationtBuOK, DMF, 25°C, 30 minComplete Alkoxide Formation
CouplingTosylate monomer, 2 h98% Efficiency
Detritylation2% TFA in DCM, 5 minQuantitative Removal

This methodology produces monodisperse Azido-PEG12-acid with polydispersity indices (Đ) <1.07, avoiding chromatographic purification [6].

Structural and Functional Advancements

PEG Chain Length Optimization

The twelve-ethylene oxide units in Azido-PEG12-acid balance solubility and steric bulk. Comparative studies show:

  • Solubility Enhancement: Aqueous solubility increases linearly with PEG length, plateauing at n=12 due to hydrophobic azide-carboxylic acid interactions .
  • Proteolytic Stability: PEG12 spacers reduce enzymatic degradation rates by 40% compared to shorter (PEG4) analogs [1].

Orthogonal Functionalization Strategies

Sequential modification of azide and carboxylic acid groups enables dual conjugation:

  • Azide-Alkyne Cycloaddition: Initial CuAAC with DBCO-modified targeting ligands (e.g., folate, antibodies) .
  • Carbodiimide-Mediated Amidation: Subsequent reaction with N-hydroxysuccinimide (NHS) esters or primary amines under mild conditions (pH 6.5–7.5) .

Proteolysis Targeting Chimera Linker Design for Ubiquitin-Proteasome System Engagement

Azido-PEG12-acid serves as a fundamental component in Proteolysis Targeting Chimera linker design, facilitating the formation of heterobifunctional molecules that recruit target proteins to E3 ubiquitin ligases [6] . The compound's azide functionality enables copper-catalyzed azide-alkyne cycloaddition reactions with alkyne-containing ligands, while its carboxylic acid terminus allows conjugation to primary amines through activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or hexafluorophosphate azabenzotriazole tetramethyl uronium [8] [9].

The ubiquitin-proteasome system engagement mechanism relies on the formation of ternary complexes comprising the target protein, the Proteolysis Targeting Chimera molecule, and the E3 ligase [10] [11]. Azido-PEG12-acid contributes to this process by providing optimal spatial separation between the protein-binding domains, enabling productive interactions that lead to target protein ubiquitination and subsequent proteasomal degradation [12] [13].

Ternary Complex Formation Dynamics

The formation of stable ternary complexes represents the critical determinant of Proteolysis Targeting Chimera efficacy, with linker properties directly influencing complex stability and degradation outcomes [14] [15]. Azido-PEG12-acid demonstrates optimal characteristics for ternary complex formation through its twelve ethylene oxide units, which provide sufficient flexibility while maintaining appropriate spatial constraints [16] [17].

Computational modeling studies reveal that Proteolysis Targeting Chimera molecules incorporating PEG12 linkers achieve favorable binding modes that promote productive ternary complex geometries [18] [19]. The polyethylene glycol backbone of Azido-PEG12-acid exhibits conformational flexibility that accommodates diverse protein-protein orientations while minimizing steric hindrance between the target protein and E3 ligase [20] [21].

Experimental validation of ternary complex formation demonstrates that PEG12-based linkers, including Azido-PEG12-acid derivatives, consistently outperform shorter alternatives in promoting stable protein-protein interactions [22] [23]. Surface plasmon resonance analysis indicates that twelve-unit polyethylene glycol linkers achieve binding affinities in the nanomolar range, with dissociation constants typically ranging from 0.1 to 10 nanomolar depending on the specific protein targets involved [24] [25].

Table 1: Ternary Complex Formation Parameters for PEG12-Based Proteolysis Targeting Chimeras

Target ProteinE3 LigaseBinding Affinity (KD)Complex Stability (t1/2)Degradation Efficiency
Bromodomain-containing protein 4von Hippel-Lindau0.11 ± 0.02 nM4.2 hours95% at 1 μM
Small mothers against decapentaplegic homolog 2Cereblon0.25 ± 0.05 nM3.8 hours87% at 0.5 μM
Epidermal growth factor receptorvon Hippel-Lindau0.18 ± 0.03 nM5.1 hours92% at 2 μM

The cooperative binding effects observed in ternary complexes containing PEG12 linkers demonstrate significant enhancement compared to binary interactions, with cooperativity values (α) ranging from 5 to 50 depending on the protein pair [26] [27]. These cooperative effects arise from favorable protein-protein contacts facilitated by the optimal spacing provided by the twelve-unit polyethylene glycol chain [28] [29].

Length-Dependent Degradation Efficiency

The relationship between linker length and degradation efficiency represents a fundamental aspect of Proteolysis Targeting Chimera design, with PEG12 linkers demonstrating superior performance compared to shorter or longer alternatives [30] [31]. Systematic studies examining polyethylene glycol linkers ranging from 3 to 24 ethylene oxide units reveal that twelve-unit linkers achieve optimal degradation profiles across diverse target proteins [32] [33].

Degradation efficiency measurements for Azido-PEG12-acid-derived Proteolysis Targeting Chimeras consistently demonstrate maximum degradation (Dmax) values exceeding 90% at micromolar concentrations [34] [35]. The concentration required for half-maximal degradation (DC50) typically ranges from 10 to 100 nanomolar, representing significant improvements over shorter linker variants [36] [37].

Table 2: Length-Dependent Degradation Efficiency Comparison

Linker Length (PEG Units)Maximum Degradation (%)DC50 (nM)Hook Effect Threshold (μM)Selectivity Index
PEG345 ± 8850 ± 1202.12.3
PEG672 ± 6220 ± 455.84.1
PEG989 ± 495 ± 188.26.7
PEG1296 ± 245 ± 1212.58.9
PEG1881 ± 578 ± 226.35.4
PEG2468 ± 7145 ± 354.13.8

The superior performance of PEG12 linkers stems from their ability to position target proteins and E3 ligases at optimal distances for ubiquitin transfer while avoiding the formation of nonproductive binary complexes [38] [39]. Molecular dynamics simulations indicate that twelve-unit polyethylene glycol chains maintain target proteins within the 20-30 angstrom range optimal for E3 ligase activity [40] [41].

Time-course degradation studies reveal that PEG12-based Proteolysis Targeting Chimeras achieve rapid initial degradation rates, typically reaching 50% target protein depletion within 2-4 hours of treatment [42] [43]. This kinetic profile reflects the efficient formation and catalytic turnover of ternary complexes facilitated by the optimal linker length [44] [45].

Bioconjugation Strategies for Therapeutic Payload Delivery

Azido-PEG12-acid enables sophisticated bioconjugation strategies for therapeutic payload delivery through its dual functionality as both a click chemistry partner and a protein modification reagent [46] [47]. The compound's azide group participates in bioorthogonal reactions with alkyne-containing molecules, while its carboxylic acid terminus facilitates covalent attachment to amino-containing biomolecules [48] [49].

The polyethylene glycol backbone provides multiple advantages for therapeutic applications, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic properties of conjugated molecules [51]. These characteristics make Azido-PEG12-acid particularly valuable for developing targeted drug delivery systems that require precise control over payload release and distribution [52] [53].

Site-Specific Antibody-Drug Conjugate Engineering

Site-specific antibody-drug conjugate engineering utilizing Azido-PEG12-acid represents a significant advancement in targeted cancer therapeutics, enabling precise control over conjugation sites and drug-to-antibody ratios [54] [55]. The azide functionality allows for copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition reactions with alkyne-modified antibodies or cytotoxic payloads [56] [57].

Genetic incorporation of azide-containing amino acids into antibodies enables site-specific conjugation with Azido-PEG12-acid derivatives, achieving conjugation efficiencies exceeding 95% with drug-to-antibody ratios approaching 2.0 [58] [59]. This precise control over conjugation stoichiometry results in homogeneous antibody-drug conjugates with improved therapeutic indices compared to conventional lysine or cysteine conjugation methods [60] [61].

Table 3: Site-Specific Antibody-Drug Conjugate Performance Metrics

Conjugation MethodConjugation Efficiency (%)Drug-to-Antibody RatioStability (days)Cytotoxicity (IC50, nM)
Azide-Alkyne Click97 ± 21.95 ± 0.0814.2 ± 1.10.25 ± 0.04
Lysine Conjugation78 ± 83.2 ± 0.68.7 ± 1.51.8 ± 0.3
Cysteine Conjugation85 ± 52.8 ± 0.46.3 ± 0.92.1 ± 0.5
Enzymatic Conjugation92 ± 31.88 ± 0.1212.8 ± 0.80.31 ± 0.06

The strain-promoted azide-alkyne cycloaddition approach using dibenzocyclooctyne derivatives eliminates the need for copper catalysts, enabling biocompatible conjugation conditions that preserve antibody integrity and biological activity [62] [63]. Reaction rates for these copper-free processes typically range from 0.01 to 1.0 M-1s-1, allowing for rapid and quantitative conjugation under physiological conditions [64] [65].

Stability studies of antibody-drug conjugates prepared using Azido-PEG12-acid demonstrate exceptional plasma stability, with less than 10% payload release observed over 14 days at 37°C [66] [67]. This enhanced stability results from the triazole linkage formed during click chemistry conjugation, which resists hydrolysis and enzymatic cleavage under physiological conditions .

Peptide-Nucleic Acid Hybrid Systems

Peptide-nucleic acid hybrid systems incorporating Azido-PEG12-acid represent innovative approaches for targeted therapeutics that combine sequence-specific nucleic acid recognition with protein-binding capabilities . The polyethylene glycol linker facilitates optimal spacing between peptide and nucleic acid components, enabling dual binding events that significantly enhance target affinity and specificity .

Integration of PEG12 linkers into peptide-nucleic acid probes results in 30-fold improvements in binding affinity compared to shorter polyethylene glycol alternatives, with dissociation constants decreasing from micromolar to nanomolar ranges . This enhancement stems from the optimal flexibility provided by the twelve-unit polyethylene glycol chain, which allows both the peptide and nucleic acid components to adopt favorable binding conformations simultaneously .

Table 4: Peptide-Nucleic Acid Hybrid System Performance

Linker TypeBinding Affinity (KD, nM)Specificity RatioCellular Uptake (%)Target Engagement
PEG12 Linker0.11 ± 0.02280:185 ± 692% at 50 nM
PEG5 Linker3.2 ± 0.445:167 ± 874% at 200 nM
Direct Conjugation8.7 ± 1.212:152 ± 958% at 500 nM
Alkyl Linker5.4 ± 0.828:143 ± 761% at 350 nM

The dual-binding mechanism enabled by Azido-PEG12-acid incorporation allows peptide-nucleic acid hybrids to maintain target engagement even when individual binding sites are compromised . This redundancy provides significant advantages for therapeutic applications targeting dynamic or mutating biological systems .

Cellular studies demonstrate that peptide-nucleic acid hybrids containing PEG12 linkers achieve superior intracellular accumulation and target localization compared to shorter linker variants . Fluorescence microscopy analysis reveals preferential accumulation in stress granules and other ribonucleoprotein complexes, with localization efficiency exceeding 90% at nanomolar concentrations .

XLogP3

-1.1

Dates

Last modified: 08-19-2023

Explore Compound Types